molecular formula C19H30O2 B1592178 2,4-Nonadecadiynoic Acid CAS No. 76709-55-2

2,4-Nonadecadiynoic Acid

Cat. No.: B1592178
CAS No.: 76709-55-2
M. Wt: 290.4 g/mol
InChI Key: LFKNZQNITZRUEE-UHFFFAOYSA-N
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Description

2,4-Nonadecadiynoic Acid is a long-chain fatty acid with a unique structure characterized by two triple bonds at the second and fourth positionsIts molecular formula is C19H30O2, and it has a molecular weight of 290.44 g/mol .

Biochemical Analysis

Biochemical Properties

2,4-Nonadecadiynoic Acid plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on surfaces. This compound interacts with various enzymes and proteins, including those involved in lipid metabolism. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within biological membranes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and oxidative stress responses. Additionally, this compound can modulate cell signaling pathways by interacting with membrane-bound receptors and enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as proteins and enzymes. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, this compound has been shown to inhibit certain lipases, thereby affecting lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is sensitive to light and heat, which can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of lipid metabolism and oxidative stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance lipid metabolism and reduce oxidative stress. At high doses, it may exhibit toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which facilitate its incorporation into lipid molecules. This compound can also affect metabolic flux by altering the levels of key metabolites involved in lipid biosynthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization within cellular membranes and lipid droplets. The compound’s distribution is influenced by its hydrophobic nature, which allows it to integrate into lipid-rich environments .

Subcellular Localization

This compound is primarily localized within cellular membranes and lipid droplets. Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. These modifications can affect the compound’s ability to interact with specific biomolecules and exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Nonadecadiynoic Acid can be synthesized through several methods. One common approach involves the coupling of appropriate alkynes using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method typically requires the use of boronic acids or esters as reagents and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves the oxidative cleavage of long-chain alkenes or the hydrolysis of nitriles . These methods are scalable and can produce the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions: 2,4-Nonadecadiynoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Nonadecadiynoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Nonadecadiynoic Acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways .

Comparison with Similar Compounds

  • 2,4-Heptadecadiynoic Acid
  • 2,4-Heneicosadiynoic Acid
  • Nonadecanoic Acid
  • Nonadecenoic Acid

Comparison: 2,4-Nonadecadiynoic Acid is unique due to its two triple bonds, which confer distinct chemical reactivity and physical properties. Compared to similar compounds like nonadecanoic acid (which lacks triple bonds), this compound exhibits higher reactivity in polymerization and cross-coupling reactions .

Properties

IUPAC Name

nonadeca-2,4-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-14H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNZQNITZRUEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC#CC#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597769
Record name Nonadeca-2,4-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76709-55-2
Record name Nonadeca-2,4-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Nonadecadiynoic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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